molecular formula C14H13N2NaO2S B13962705 Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt CAS No. 64058-13-5

Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt

Cat. No.: B13962705
CAS No.: 64058-13-5
M. Wt: 296.32 g/mol
InChI Key: WVCDAZIUWWHWKP-UHFFFAOYSA-M
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Description

Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water and has significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt typically involves the reaction of barbituric acid derivatives with appropriate alkylating agents. One common method is the Knoevenagel condensation reaction, where barbituric acid reacts with aldehydes or ketones in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a sedative-hypnotic agent and in the treatment of neurological disorders.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt involves its interaction with various molecular targets. It acts as a central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels. This leads to increased synaptic inhibition and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Barbituric acid, 5-allyl-5-phenyl-: Similar in structure but with a phenyl group instead of a benzyl group.

    Barbituric acid, 5-allyl-5-(2-methylallyl)-: Contains a methylallyl group instead of a benzyl group.

    Thiobarbituric acid: Contains a sulfur atom in place of one of the oxygen atoms in barbituric acid.

Uniqueness

Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thio group and benzyl substitution make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

64058-13-5

Molecular Formula

C14H13N2NaO2S

Molecular Weight

296.32 g/mol

IUPAC Name

sodium;5-benzyl-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate

InChI

InChI=1S/C14H14N2O2S.Na/c1-2-8-14(9-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h2-7H,1,8-9H2,(H2,15,16,17,18,19);/q;+1/p-1

InChI Key

WVCDAZIUWWHWKP-UHFFFAOYSA-M

Canonical SMILES

C=CCC1(C(=O)NC(=NC1=O)[S-])CC2=CC=CC=C2.[Na+]

Origin of Product

United States

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